1-(3-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)piperazine
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Overview
Description
1-(3-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the pyrrolidine and piperazine rings through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyridine or piperazine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(3-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1-Isobutylpyrrolidin-2-yl)pyridin-2-yl)piperazine
- 1-Butylpyrrolidin-2-one
- N-Methyl-2-pyrrolidone (NMP)
Uniqueness
1-(3-(1-Butylpyrrolidin-2-yl)pyridin-2-yl)piperazine is unique due to its specific combination of pyridine, pyrrolidine, and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H28N4 |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[3-(1-butylpyrrolidin-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C17H28N4/c1-2-3-11-20-12-5-7-16(20)15-6-4-8-19-17(15)21-13-9-18-10-14-21/h4,6,8,16,18H,2-3,5,7,9-14H2,1H3 |
InChI Key |
RFFDVMJXDRNCIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCCC1C2=C(N=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
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